
Substance P (1-7)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Substance P (1-7) (SP(1-7)) is a bioactive heptapeptide fragment derived from the amino-terminal cleavage of the undecapeptide Substance P (SP). Its sequence, H-Arg-Pro-Lys-Pro-Gln-Gln-Phe-OH, corresponds to residues 1–7 of SP, with a molecular formula of C₄₁H₆₅N₁₃O₁₀ and a molecular weight of 900.04 Da . SP(1-7) is synthesized via enzymatic degradation of SP and exhibits distinct biological roles, including anti-nociceptive, anti-hyperalgesic, and anti-inflammatory effects . Unlike SP, which binds to the neurokinin-1 receptor (NK1R) to promote pain and inflammation, SP(1-7) acts through an unidentified receptor, often opposing SP’s effects . It has been implicated in modulating opioid tolerance and withdrawal, as well as binding to SARS-CoV-2 nucleoprotein in antiviral research .
Preparation Methods
Synthetic Routes and Reaction Conditions: Substance P (1-7) can be synthesized using solid-phase peptide synthesis (SPPS), a widely used method for peptide production. The synthesis involves the stepwise addition of protected amino acids to a growing peptide chain anchored to a solid resin. The typical reaction conditions include the use of coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate peptide bond formation. The protecting groups are removed using trifluoroacetic acid (TFA), and the peptide is cleaved from the resin .
Industrial Production Methods: Industrial production of Substance P (1-7) follows similar principles as laboratory-scale synthesis but on a larger scale. Automated peptide synthesizers are employed to increase efficiency and yield. Purification is typically achieved through high-performance liquid chromatography (HPLC), ensuring the peptide’s purity and quality .
Chemical Reactions Analysis
Types of Reactions: Substance P (1-7) can undergo various chemical reactions, including:
Oxidation: The methionine residue in the peptide can be oxidized to methionine sulfoxide or methionine sulfone.
Reduction: Disulfide bonds, if present, can be reduced to free thiols using reducing agents like dithiothreitol (DTT).
Substitution: Amino acid residues can be substituted through site-directed mutagenesis or chemical modification.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) or performic acid can be used for oxidation reactions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Site-directed mutagenesis involves the use of specific primers and DNA polymerase in polymerase chain reaction (PCR) to introduce mutations.
Major Products Formed:
Oxidation: Methionine sulfoxide or methionine sulfone.
Reduction: Free thiol groups from disulfide bonds.
Substitution: Modified peptides with altered amino acid sequences
Scientific Research Applications
Neuropathic Pain Management
Substance P (1-7) has been investigated for its potential role in alleviating neuropathic pain. A study demonstrated that this peptide fragment could significantly reduce thermal and mechanical hypersensitivity in animal models of neuropathic pain. The research indicated that cerebrospinal fluid levels of Substance P (1-7) were lower in patients with chronic neuropathic pain compared to healthy controls, suggesting its involvement in pain modulation .
Table 1: Effects of Substance P (1-7) on Neuropathic Pain Models
Cardiovascular Effects
Research has indicated that Substance P (1-7) may have cardiovascular implications. When administered to the nucleus tractus solitarius, it exhibited bradycardic effects and potential depressor effects, which could be relevant for managing cardiovascular disorders . This suggests a dual role where Substance P (1-7) might influence both pain and cardiovascular functions.
Immunomodulation
Substance P (1-7) has been linked to immunomodulatory effects in various studies. Its systemic administration has shown promise in enhancing wound healing processes, likely through modulation of immune responses at injury sites . This application could be significant for therapeutic strategies aimed at improving recovery from injuries or surgeries.
Case Studies and Clinical Insights
Several case studies have highlighted the clinical relevance of Substance P (1-7):
- Chronic Pain Patients : In a cohort study assessing cerebrospinal fluid from chronic pain patients, lower levels of Substance P (1-7) were associated with increased pain severity. This finding underscores the potential for using Substance P (1-7) as a biomarker for chronic pain conditions .
- Animal Model Studies : Experimental models have consistently shown that administration of Substance P (1-7) can attenuate allodynia and hyperalgesia, suggesting its therapeutic potential in treating various forms of chronic pain .
Mechanism of Action
Substance P (1-7) exerts its effects by interacting with specific receptors and signaling pathways. It is known to bind to a yet unidentified receptor distinct from the neurokinin 1 receptor, which is the primary receptor for Substance P. The binding of Substance P (1-7) to its receptor activates intracellular signaling cascades, including the phospholipase C and adenylate cyclase pathways, leading to the production of second messengers like diacylglycerol (DAG), inositol trisphosphate (IP3), and cyclic adenosine monophosphate (cAMP). These signaling molecules ultimately modulate cellular responses such as pain perception, inflammation, and immune cell activity .
Comparison with Similar Compounds
Substance P (1-7) vs. Substance P (1-11)
Structural and Functional Contrasts :
- SP(1-7) lacks the C-terminal residues (F-G-L-M) critical for NK1R activation, explaining its divergent effects .
- While SP(1-11) enhances pain signaling via NK1R, SP(1-7) suppresses mechanical allodynia in neuropathic pain models .
Substance P (1-7) vs. Endomorphin-2 and Peptidomimetics
Key Insights :
- Endomorphin-2 : Shares a C-terminal carboxamide group with SP(1-7), enabling dual binding to μ-opioid and SP(1-7) receptors. Truncation yielded Phe-Phe-NH₂, a potent SP(1-7) mimetic .
- Peptidomimetics : Structural optimization of SP(1-7) produced cis-3-phenylpyrrolidine derivatives with anti-allodynic efficacy comparable to SP(1-7) but improved pharmacokinetics .
Substance P (1-7) vs. Angiotensin and Bradykinin Peptides

Functional Overlap :
- Both SP(1-7) and angiotensin-(1-7) are heptapeptides with anti-inflammatory roles but differ in receptor targets (e.g., angiotensin-(1-7) acts via Mas receptor) .
Data Tables
Table 1. Molecular Properties of SP(1-7) and Analogs
Compound | Molecular Weight | Sequence/Structure | Receptor Target |
---|---|---|---|
SP(1-7) | 900.04 Da | R-P-K-P-Q-Q-F | Unknown receptor |
SP(1-11) | 1347.63 Da | R-P-K-P-Q-Q-F-F-G-L-M | NK1R |
Endomorphin-2 | 610.71 Da | Y-P-F-F-NH₂ | μ-opioid/SP(1-7) site |
Gln-Phe-NH₂ | 293.31 Da | Q-F-NH₂ | SP(1-7) site |
Table 2. Pharmacological Effects
Research Findings and Implications
- SP(1-7) in Opioid Modulation : Pretreatment with SP(1-7) (1–30 nmol, i.p.) reduced acute morphine tolerance in mice, while its D-isomer antagonized this effect .
- Antiviral Potential: SP(1-7) binds SARS-CoV-2 nucleoprotein via hydrophobic and electrostatic interactions, suggesting therapeutic utility .
- Peptidomimetic Development: Smaller analogs like Phe-Phe-NH₂ retain SP(1-7)’s anti-nociceptive activity but exhibit superior metabolic stability .
Biological Activity
Substance P (SP) is an undecapeptide that plays a significant role in various biological processes, particularly in pain perception, inflammation, and neurogenic responses. The N-terminal fragment, Substance P (1-7) (SP(1-7)), has garnered attention for its distinct biological activities that can differ from those of the full-length peptide. This article explores the biological activity of SP(1-7), focusing on its mechanisms, effects on various physiological systems, and implications for therapeutic applications.
Overview of Substance P (1-7)
SP(1-7) is derived from the proteolytic cleavage of Substance P and consists of the first seven amino acids: Arg-Pro-Lys-Pro-Gln-Gln-Phe. This heptapeptide retains some receptor-binding properties but exhibits different biological effects compared to the full-length SP. Notably, SP(1-7) acts primarily through interactions with neurokinin receptors, particularly the neurokinin 1 receptor (NK1R), but also engages distinct binding sites that mediate its unique effects.
Receptor Interactions
SP(1-7) has been shown to interact with several receptor types:
- Neurokinin Receptors : While SP primarily activates NK1R, SP(1-7) has a lower affinity for this receptor and appears to act as an antagonist in certain contexts, modulating the effects of SP itself .
- Distinct Binding Sites : Research indicates that SP(1-7) may bind to specific sites separate from NK receptors, suggesting a unique receptor system for this fragment .
Modulation of Pain and Inflammation
SP(1-7) is implicated in modulating pain pathways and inflammatory responses:
- Antinociceptive Effects : Studies have demonstrated that SP(1-7) can induce antinociception, reducing pain sensitivity in animal models . This effect may involve down-regulation of NK1R binding in the spinal cord, leading to desensitization to pain stimuli .
- Inflammation Regulation : SP(1-7) has been shown to exert anti-inflammatory effects by inhibiting pro-inflammatory cytokine release and promoting tissue healing processes .
Case Studies and Experimental Evidence
- Impact on Opioid Withdrawal : A study investigated the role of SP(1-7) in opioid-dependent rats. Administration of SP(1-7) reduced withdrawal symptoms by modulating dopamine D2 receptor expression, highlighting its potential in addiction treatment .
- Neuropathic Pain Models : In a chronic neuropathic pain model, elevated levels of SP(1-7) were associated with reduced allodynia (pain due to stimuli that do not normally provoke pain). The study emphasized the therapeutic potential of targeting SP(1-7) for managing neuropathic pain .
- Behavioral Responses : In behavioral assays, SP(1-7) was found to counteract some of the effects induced by full-length SP, suggesting a regulatory role in neurogenic behaviors .
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. How can researchers reliably detect and quantify Substance P (1-7) in biological samples?
Methodological Answer: Use high-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) for precise quantification. Immunoassays like ELISA can be employed but require validation against cross-reactivity with full-length Substance P or other neuropeptides. Ensure sample preparation includes protease inhibitors to prevent degradation .
Q. What experimental models are optimal for studying the physiological roles of Substance P (1-7)?
Methodological Answer: Rodent models (e.g., knockout mice for neurokinin receptors) are widely used. In vitro systems, such as primary neuronal cultures or transfected cell lines expressing NK1 receptors, allow mechanistic studies. Include controls for nonspecific effects by using receptor antagonists like aprepitant (NK1 antagonist) .
Q. How does Substance P (1-7) interact with its putative receptors compared to full-length Substance P?
Methodological Answer: Perform competitive binding assays using radiolabeled Substance P (1-7) and full-length Substance P in receptor-expressing cell lines. Analyze binding affinity (Kd) and selectivity via Scatchard plots. Genetic deletion models (e.g., NK1 receptor knockouts) can clarify receptor specificity .
Advanced Research Questions
Q. What strategies resolve contradictions in reported effects of Substance P (1-7) on inflammatory responses?
Methodological Answer: Conduct dose-response studies across multiple cell types (e.g., macrophages, astrocytes) to identify context-dependent effects. Use transcriptomic profiling (RNA-seq) to map signaling pathways (e.g., NF-κB vs. MAPK) and validate findings with selective pathway inhibitors. Meta-analyses of existing data can highlight methodological variability (e.g., peptide purity, assay conditions) .
Q. How can researchers design experiments to distinguish between direct receptor activation and indirect modulation by Substance P (1-7)?
Methodological Answer: Employ genetic tools (CRISPR/Cas9) to knockout candidate receptors (e.g., NK1, Mas-related GPRs) and assess functional responses. Pair this with calcium imaging or cAMP assays to measure second-messenger activity. Use peptidase inhibitors to rule out metabolite-mediated effects .
Q. What are the challenges in replicating in vivo findings of Substance P (1-7) in pain modulation across different animal models?
Methodological Answer: Standardize pain induction methods (e.g., von Frey filaments vs. thermal latency tests) and administration routes (intrathecal vs. systemic). Control for sex differences and circadian rhythms, which influence neuropeptide levels. Report peptide batch purity (≥95%) and storage conditions to enhance reproducibility .
Q. Data Interpretation & Validation
Q. How should researchers address discrepancies in Substance P (1-7) half-life measurements across studies?
Methodological Answer: Compare degradation kinetics using in vitro plasma/stability assays under standardized pH and temperature. Apply pharmacokinetic modeling (e.g., non-compartmental analysis) to in vivo data, accounting for renal clearance and blood-brain barrier permeability .
Q. What statistical approaches are recommended for analyzing small-sample-size studies on Substance P (1-7)?
Methodological Answer: Use non-parametric tests (e.g., Mann-Whitney U) for non-normal distributions. Apply false discovery rate (FDR) corrections in omics studies. For longitudinal data, mixed-effects models can account for individual variability. Pre-register hypotheses to reduce Type I errors .
Q. Experimental Design Frameworks
Q. How can the PICO framework structure a study on Substance P (1-7)’s role in neurodegeneration?
- P : Aging rodent models with induced neurodegeneration.
- I : Chronic intracerebroventricular infusion of Substance P (1-7).
- C : Saline-infused controls + NK1 antagonist cohort.
- O : Cognitive performance (Morris water maze), neuronal survival (histology), and inflammatory markers (ELISA). Rationale: This design isolates the peptide’s effects while controlling for receptor specificity and confounding variables .
Q. What criteria ensure a robust hypothesis for Substance P (1-7) research?
Apply the FINER framework:
- Feasible : Access to validated antibodies/assay kits.
- Interesting : Novelty in exploring dual pro-/anti-inflammatory roles.
- Novel : Uncharted mechanisms in neuro-immune crosstalk.
- Ethical : Compliance with animal welfare guidelines.
- Relevant : Implications for chronic pain or neurodegenerative therapies .
Q. Tables: Key Methodological Considerations
Properties
Molecular Formula |
C41H65N13O10 |
---|---|
Molecular Weight |
900.0 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-5-amino-2-[[(2S)-5-amino-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-1-[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]-5-oxopentanoyl]amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C41H65N13O10/c42-19-5-4-12-28(51-37(60)30-13-7-21-53(30)38(61)25(43)11-6-20-48-41(46)47)39(62)54-22-8-14-31(54)36(59)50-27(16-18-33(45)56)34(57)49-26(15-17-32(44)55)35(58)52-29(40(63)64)23-24-9-2-1-3-10-24/h1-3,9-10,25-31H,4-8,11-23,42-43H2,(H2,44,55)(H2,45,56)(H,49,57)(H,50,59)(H,51,60)(H,52,58)(H,63,64)(H4,46,47,48)/t25-,26-,27-,28-,29-,30-,31-/m0/s1 |
InChI Key |
KPHDBQWTCKBKIL-XIJWKTHWSA-N |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)[C@H](CCCN=C(N)N)N)C(=O)N[C@@H](CCCCN)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)O |
Canonical SMILES |
C1CC(N(C1)C(=O)C(CCCN=C(N)N)N)C(=O)NC(CCCCN)C(=O)N2CCCC2C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(CC3=CC=CC=C3)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.